An In-depth Technical Guide to N-(Piperidin-2-ylmethyl)ethanamine: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-(Piperidin-2-ylmethyl)ethanamine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of N-(Piperidin-2-ylmethyl)ethanamine, a piperidine derivative with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical structure, a reliable synthetic route, physicochemical properties, and prospective applications.
Introduction: The Significance of the Piperidine Scaffold
The piperidine motif is a cornerstone in the architecture of many pharmaceuticals and biologically active compounds.[1] This six-membered nitrogen-containing heterocycle is a prevalent feature in numerous drug classes, valued for its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's interaction with biological targets. N-(Piperidin-2-ylmethyl)ethanamine, with its ethylamine substituent at the 2-position of the piperidine ring, represents a versatile scaffold for the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of N-(Piperidin-2-ylmethyl)ethanamine consists of a piperidine ring substituted at the 2-position with a methylamine group, which is further N-ethylated.
Molecular Formula: C₈H₁₈N₂
Molecular Weight: 142.24 g/mol
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Weight | 142.24 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 0.5955 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
Note: The TPSA, logP, and hydrogen bond data are for the isomeric N-(piperidin-3-ylmethyl)ethanamine and are expected to be very similar for the 2-substituted analog.
Synthesis of N-(Piperidin-2-ylmethyl)ethanamine
A robust and efficient method for the synthesis of N-(Piperidin-2-ylmethyl)ethanamine is through the reductive amination of a suitable precursor. A two-step synthetic strategy, starting from the commercially available 2-(aminomethyl)piperidine, is proposed. This approach involves the reaction of the primary amine with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of N-(Piperidin-2-ylmethyl)ethanamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of similar piperidine derivatives.[4]
Materials:
-
2-(Aminomethyl)piperidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-(aminomethyl)piperidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetaldehyde (1.2 eq) at room temperature.
-
Stir the reaction mixture for 30 minutes to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The use of a mild reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the imine in the presence of the aldehyde.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain N-(Piperidin-2-ylmethyl)ethanamine.
Potential Applications in Drug Discovery
The N-(Piperidin-2-ylmethyl)ethanamine scaffold holds considerable promise for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The structural features of this molecule, including a basic nitrogen atom within the piperidine ring and a flexible ethylaminomethyl side chain, allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
-
Sigma-1 (σ1) Receptor Ligands: Derivatives of N-alkyl-aminomethylpiperidines have demonstrated significant affinity and selectivity for the σ1 receptor, a molecular chaperone in the endoplasmic reticulum. Modulation of this receptor is a promising avenue for treating neurodegenerative diseases, pain, and psychiatric disorders.
-
Dopamine Transporter (DAT) Ligands: Analogs of aminopiperidine have been explored as ligands for the dopamine transporter, with potential applications in the management of substance abuse and other CNS conditions. The N-ethyl group and the aminomethyl linker can be modified to fine-tune affinity and selectivity for DAT over other monoamine transporters.
-
Protein Kinase Inhibitors: The piperidine moiety has been integrated into potent and selective inhibitors of various protein kinases. The aminomethyl side chain can be functionalized to interact with key regions of the kinase domain, making this scaffold a valuable starting point for the design of novel oncology drugs.
Safety and Handling
While specific toxicity data for N-(Piperidin-2-ylmethyl)ethanamine is not available, it should be handled with the care appropriate for a novel chemical entity. Based on the safety data for related compounds such as piperidine and other alkylamines, the following precautions are recommended.[5][6]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation or burns.
Conclusion
N-(Piperidin-2-ylmethyl)ethanamine is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis via reductive amination, coupled with the proven utility of the piperidine scaffold in bioactive molecules, makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
-
ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. [Link]
-
Chem-Impex. 2-(Aminomethyl)piperidine. [Link]
-
Wünsch, B., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
-
O'Hagan, D. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
PubChem. N-(2-Aminoethyl)piperidine. [Link]
-
PubChem. N,N-diethylethanamine;N-ethylethanamine;piperidine. [Link]
-
PubChem. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
LookChem. Cas 1220168-31-9,N-(piperidin-4-ylmethyl)ethanamine. [Link]
-
PubChem. 2-(3-Methyl-1-piperidinyl)ethanamine. [Link]
-
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
ResearchGate. Reductive amination and amide synthesis. [Link]
-
PubChem. N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine. [Link]
-
Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Zhang, R., et al. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
PubChem. Diethylmethylamine. [Link]
